Chlorpheniramine maleate

Catalog No.
S523547
CAS No.
113-92-8
M.F
C16H19ClN2.C4H4O4
C20H23ClN2O4
M. Wt
390.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpheniramine maleate

CAS Number

113-92-8

Product Name

Chlorpheniramine maleate

IUPAC Name

[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

Molecular Formula

C16H19ClN2.C4H4O4
C20H23ClN2O4

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DBAKFASWICGISY-BTJKTKAUSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)

Synonyms

Aller-Chlor, Antihistaminico Llorens, Chlo-Amine, Chlor-100, Chlor-Trimeton, Chlor-Tripolon, Chlorphenamine, Chlorpheniramine, Chlorpheniramine Maleate, Chlorpheniramine Tannate, Chlorpro, Chlorprophenpyridamine, Chlorspan 12, Chlortab-4, Cloro-Trimeton, Efidac 24, Kloromin, Maleate, Chlorpheniramine, Piriton, Tannate, Chlorpheniramine, Teldrin

Canonical SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O

Isomeric SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O

Description

The exact mass of the compound Chlorpheniramine maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70° f (ntp, 1992)5500 mg/l (at 37 °c)160.0 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759156. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analysis and Detection Methods Development

Due to its widespread use in pharmaceutical formulations, developing efficient and accurate methods for CPM analysis and detection is crucial. Researchers have explored various analytical techniques for this purpose. For instance, a study published in the journal Molecules demonstrated the effectiveness of Fourier-transform infrared spectroscopy (FT-IR) coupled with chemometrics for non-destructive analysis of CPM in tablets and granules [1]. This method offers advantages like speed, simplicity, and reduced environmental impact compared to traditional methods.

[1] Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy:

Chlorpheniramine maleate is a pharmaceutical compound classified as a histamine H1 antagonist, primarily used to alleviate symptoms associated with allergic reactions, such as hay fever, rhinitis, and urticaria. It is also utilized in veterinary medicine for similar purposes. The compound is a salt formed from chlorpheniramine, an alkylamine derivative, and maleic acid. Its chemical structure can be represented by the molecular formula C16H19ClN2C4H4O4C_{16}H_{19}ClN_{2}\cdot C_{4}H_{4}O_{4} and a molecular weight of approximately 390.86 g/mol .

Chlorpheniramine maleate appears as a white, odorless crystalline powder that is freely soluble in water and alcohol, with a melting point between 130°C and 135°C . It is known for its relatively low sedative effects compared to other antihistamines, making it a preferred choice for treating allergic symptoms without significant drowsiness .

Chlorpheniramine works by blocking histamine receptors, specifically H1 receptors, in the body []. Histamine is a chemical released during allergic reactions, causing symptoms like runny nose, sneezing, and itchy eyes. By blocking these receptors, chlorpheniramine prevents histamine from exerting its effects [].

Typical of amines and carboxylic acids. The formation of chlorpheniramine maleate involves an acid-base reaction where chlorpheniramine (a weak base) reacts with maleic acid (a weak acid) to form the salt. This reaction can be summarized as follows:

Chlorpheniramine+Maleic AcidChlorpheniramine Maleate+Water\text{Chlorpheniramine}+\text{Maleic Acid}\rightarrow \text{Chlorpheniramine Maleate}+\text{Water}

The synthesis of chlorpheniramine itself involves multiple steps, including the reaction of p-chlorobenzonitrile with sodium amide to form an intermediate compound, followed by further reactions to yield chlorpheniramine before it is neutralized with maleic acid .

Chlorpheniramine maleate functions primarily as a competitive antagonist of the histamine H1 receptor. By binding to these receptors, it blocks the action of endogenous histamine, which is responsible for various allergic symptoms such as itching, sneezing, and nasal congestion. The compound has been shown to provide effective relief from symptoms of allergic rhinitis and has also been used in the treatment of asthma due to its anti-inflammatory properties .

Additionally, chlorpheniramine maleate exhibits some anticholinergic effects, which can contribute to its therapeutic efficacy but may also lead to side effects such as dry mouth and sedation . Its pharmacokinetics indicate good absorption in the gastrointestinal tract with a half-life ranging from 21 to 27 hours, allowing for once-daily dosing in many cases .

The synthesis of chlorpheniramine maleate typically involves several steps:

  • Formation of Chlorpheniramine: Starting materials such as p-chlorobenzonitrile and 2-bromopyridine are reacted under the influence of sodium amide to produce an intermediate compound.
  • Conversion to Chlorpheniramine: The intermediate undergoes further reactions with N,N-dimethyl chloroethane hydrochloride in the presence of strong alkali.
  • Salt Formation: Chlorpheniramine is then reacted with maleic acid in absolute ethyl alcohol to form chlorpheniramine maleate .

Alternative methods have been explored that involve different catalysts or solvents but often face challenges related to purity and yield due to potential heavy metal contamination from catalysts used .

Chlorpheniramine maleate is widely used in both human and veterinary medicine for its antihistaminic properties. Its primary applications include:

  • Allergy Relief: Treatment of allergic rhinitis, hay fever, and other allergic conditions.
  • Cold Symptoms: Alleviation of symptoms associated with the common cold.
  • Veterinary Medicine: Used similarly in animals for managing allergic reactions.
  • Combination Therapies: Often found in formulations combined with other medications for comprehensive allergy relief.

It is available in various forms including tablets, syrups, and injections .

Chlorpheniramine maleate may interact with various medications and substances due to its pharmacological profile. Notable interactions include:

  • Central Nervous System Depressants: Concurrent use with alcohol or other sedatives can enhance sedative effects.
  • Monoamine Oxidase Inhibitors: These can prolong the effects of chlorpheniramine and increase the risk of adverse effects.
  • Anticholinergic Agents: Co-administration may lead to increased anticholinergic side effects such as dry mouth or urinary retention .

It is essential for healthcare providers to evaluate potential drug interactions when prescribing this medication.

Chlorpheniramine maleate belongs to a class of compounds known as pheniramines. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
DiphenhydramineMore sedating; used in sleep aids; broader antihistaminic activity.
PromethazineStronger sedative effects; also used as an antiemetic.
BrompheniramineLess sedating than diphenhydramine; often used for cold relief.
CetirizineSecond-generation antihistamine; less sedation than first-generation drugs like chlorpheniramine.
LoratadineNon-sedating; longer duration of action compared to chlorpheniramine.

Chlorpheniramine maleate's unique profile lies in its balance between efficacy in treating allergic symptoms while causing less sedation compared to some first-generation antihistamines like diphenhydramine .

Historical Evolution of Synthetic Pathways

The development of chlorpheniramine maleate synthesis traces back to the early 1950s, when it was first introduced as a potent alkylamine first-generation H1 antihistamine [1]. The compound was initially approved in the United States on July 13, 1949 [2], marking the beginning of its clinical application and subsequent manufacturing development.

The earliest synthetic approaches employed traditional organic chemistry methodologies that, while effective, suffered from significant limitations in terms of yield and process efficiency. Historical synthesis methods typically involved multiple reaction steps with overall recoveries often below 20% [3]. These early processes utilized harsh reaction conditions, including high temperatures and aggressive reagents, which posed challenges for industrial scale-up and contributed to the formation of unwanted byproducts.

One of the foundational synthetic routes involved the reaction of 2-chloromethylpyridine with aniline chloride at 230°C to generate 2-aminobenzyl pyridine, followed by Sandmeyer reaction to obtain 2-(4-chlorobenzyl)pyridine [3]. This intermediate was then reacted with N,N-dimethyl chloroethane under sodium amide conditions to yield chlorpheniramine, which was subsequently converted to its maleate salt. However, this route demonstrated severe limitations including total recovery rates less than 20%, harsh reaction conditions, and difficult product purification processes.

The evolution of synthetic methodologies has been driven by the need to address these fundamental challenges while maintaining product quality and safety standards. Patent literature from the mid-20th century reveals numerous attempts to develop more efficient synthetic routes, with varying degrees of success in addressing yield, selectivity, and process practicality concerns.

Modern Catalytic Coupling Approaches

Contemporary synthetic methodologies for chlorpheniramine maleate have embraced advanced catalytic systems and coupling reactions that offer significant advantages over traditional approaches. Modern catalytic coupling approaches represent a paradigm shift from classical synthetic strategies, offering enhanced selectivity, milder reaction conditions, and improved overall process efficiency.

The most significant advancement in modern synthesis involves cobalt-catalyzed reductive cross-coupling between benzyl chlorides and halopyridines [3]. This innovative approach utilizes cobalt catalysts in combination with manganese reducing agents under controlled acidic conditions. The reaction proceeds through a three-step sequence: (1) synthesis of 2-(4-chlorobenzyl)pyridine via cobalt-catalyzed coupling, (2) alkylation with N,N-dimethyl halogen ethane under sodium amide conditions, and (3) salt formation with maleic acid [3].

The cobalt-catalyzed methodology employs various cobalt salts including cobalt chloride, cobaltous bromide, cobaltous iodide, and cobalt acetate, with cobaltous bromide demonstrating optimal performance [3]. The catalyst loading is remarkably efficient, requiring only 0.01-0.2 times the molar amount of the halopyridine substrate, with 0.05 times being the preferred ratio [3]. This represents a significant improvement in catalyst efficiency compared to traditional methods.

Manganese serves as the reducing agent in this system, with various forms including manganese powder, manganese granules, and manganese pieces being employed [3]. The optimal manganese loading ranges from 1-8 times the molar amount of halopyridine, with 2.2 times being the preferred ratio [3]. The reaction temperature is maintained between 15-60°C, preferably 30-40°C, which represents substantially milder conditions compared to historical methods [3].

Another modern approach involves the preparation of key intermediates through optimized alkylation reactions. The synthesis of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile has been achieved through improved methodologies that utilize controlled reaction conditions and specialized workup procedures [4]. This intermediate preparation method addresses previous challenges related to byproduct formation and purification difficulties.

The substrate ratio optimization in modern catalytic approaches typically employs 2-halopyridine to benzyl chloride halogen ratios of 1:1.1 to 1:1.5, with 1:1.2 being optimal [3]. This represents a more efficient use of starting materials compared to earlier methods that often required significant excesses of reagents.

Process Optimization for Industrial Scale-Up

Industrial scale-up of chlorpheniramine maleate synthesis requires comprehensive optimization of multiple process parameters to achieve economically viable production while maintaining product quality and regulatory compliance. Process optimization strategies encompass reaction engineering, solvent selection, purification methodologies, and equipment design considerations.

Temperature control represents a critical parameter in industrial processes. Optimized reaction temperatures range from 30-40°C for the coupling step, significantly lower than traditional methods [3]. This temperature range offers several advantages including reduced energy consumption, minimized side reactions, and improved process safety. The controlled temperature profile throughout the reaction sequence contributes to higher selectivity and reduced formation of undesired isomers.

Solvent selection has been systematically optimized for industrial applications. Modern processes favor toluene and acetonitrile over traditional polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Toluene provides excellent solubility characteristics for the organic substrates while facilitating efficient product isolation through crystallization techniques [5]. The use of toluene also enables direct telescoping of reaction steps, eliminating the need for intermediate solvent removal and recrystallization operations [3].

Reaction time optimization has achieved significant improvements in process efficiency. Modern catalytic methods reduce reaction times from 6-24 hours to 2-12 hours while maintaining or improving yields [5]. This time reduction translates directly to increased plant productivity and reduced manufacturing costs.

The workup and isolation procedures have been streamlined for industrial implementation. Following the coupling reaction completion, the process involves neutralization with sodium carbonate, filtration, and organic layer concentration [3]. The resulting 2-(4-chlorobenzyl)pyridine toluene solution can be directly telescoped into the subsequent alkylation step without purification, significantly simplifying the overall process.

Purification strategies for industrial scale manufacturing emphasize crystallization-based approaches over chromatographic methods. The final chlorpheniramine maleate product is obtained through controlled crystallization from ethanol, achieving high purity levels (98%) with good yields (58-62%) [3]. This crystallization approach is readily scalable and provides consistent product quality.

Quality control considerations for industrial processes include comprehensive monitoring of reaction progress through analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) [5]. Real-time process monitoring enables timely adjustments to maintain optimal reaction conditions and product quality.

Equipment design for industrial scale production incorporates considerations for heat transfer, mixing efficiency, and materials of construction. The relatively mild reaction conditions enable the use of standard pharmaceutical manufacturing equipment, reducing capital investment requirements compared to processes requiring specialized high-pressure or high-temperature systems.

Critical Analysis of Byproduct Formation and Purification Strategies

The formation of byproducts and impurities in chlorpheniramine maleate synthesis represents a significant challenge that directly impacts product quality, yield, and regulatory compliance. A comprehensive understanding of impurity profiles and their control strategies is essential for developing robust manufacturing processes.

The impurity profile of chlorpheniramine maleate includes several well-characterized compounds that arise from various reaction pathways and degradation mechanisms [6]. Pheniramine, resulting from incomplete chlorination reactions, typically occurs at levels of 0.1-0.5% and requires chromatographic separation for effective removal [6]. Chlorpheniramine related compounds A, B, C, and D represent different structural modifications including side chain oxidation, ring substitution, demethylation, and hydrolysis products, each requiring specific control strategies [6].

Chlorpheniramine N-oxide represents a particularly challenging impurity that can form during synthesis or storage through N-oxidation processes [6]. This impurity typically occurs at levels of 0.2-1.0% and requires careful control of pH and temperature conditions, along with selective reduction techniques for removal [6]. The formation of N-oxide impurities is particularly problematic in processes involving oxidative conditions or prolonged exposure to air.

Position isomers represent a significant challenge in Friedel-Crafts based synthetic routes, where they can form at levels of 1-5% [6]. These isomers are difficult to separate and have led to the development of alternative synthetic routes that avoid the Friedel-Crafts reaction altogether. The cobalt-catalyzed coupling approach specifically addresses this issue by providing regioselective formation of the desired product [3].

Purification strategies have evolved to address these specific impurity challenges through multiple complementary approaches. High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of chlorpheniramine maleate and its related impurities [6]. These methods utilize specialized stationary phases such as Cogent Bidentate C8 columns, which provide baseline separation of six specified impurities with detection limits suitable for quality control applications [6].

Crystallization-based purification represents the preferred approach for industrial applications due to its scalability and effectiveness. The crystallization process from ethanol provides significant purification effects, reducing impurity levels while maintaining high product recovery. The crystallization conditions, including temperature, concentration, and seeding strategies, have been optimized to maximize purification efficiency.

Extraction-based purification methods utilize the differential solubility and acid-base properties of chlorpheniramine and its impurities. The basic nature of chlorpheniramine enables selective extraction using acidic aqueous solutions, while neutral and acidic impurities remain in the organic phase. This approach is particularly effective for removing unreacted starting materials and neutral byproducts.

Advanced purification techniques include the use of molecularly imprinted polymers (MIPs) for selective chlorpheniramine recognition and purification [7]. These polymers demonstrate high selectivity for chlorpheniramine over structurally related compounds, offering potential advantages for specialized purification applications.

The control of byproduct formation begins with careful selection of reaction conditions and reagents. Inert atmosphere conditions minimize oxidative side reactions, while controlled pH and temperature conditions prevent acid-catalyzed degradation pathways. The use of high-purity starting materials and freshly prepared reagents reduces the introduction of impurities from external sources.

Process analytical technology (PAT) approaches enable real-time monitoring of impurity formation during synthesis, allowing for immediate process adjustments to minimize byproduct formation. Spectroscopic methods including near-infrared (NIR) and Fourier-transform infrared (FTIR) spectroscopy provide rapid, non-destructive analysis capabilities for process monitoring.

The economic impact of impurity control strategies must be balanced against product quality requirements and regulatory compliance. While more sophisticated purification methods may increase processing costs, they ensure compliance with stringent pharmaceutical quality standards and reduce the risk of product recalls or regulatory actions.

Environmental considerations in impurity control include the selection of environmentally benign solvents and reagents, minimization of waste generation, and development of recycling strategies for purification solvents. Green chemistry principles are increasingly being incorporated into purification strategy development to reduce environmental impact while maintaining purification effectiveness.

The regulatory landscape for pharmaceutical impurities continues to evolve, with increasingly stringent requirements for impurity identification, qualification, and control. Manufacturing processes must be designed with sufficient flexibility to adapt to changing regulatory requirements while maintaining process efficiency and product quality. This necessitates comprehensive understanding of impurity formation mechanisms and robust analytical methods for their detection and quantification.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992)

Color/Form

OILY LIQUID

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.1346349 g/mol

Monoisotopic Mass

390.1346349 g/mol

Boiling Point

142 °C @ 1.0 MM HG

Heavy Atom Count

27

LogP

3.38
3.38 (LogP)

Appearance

White crystalline solid.

Melting Point

266 to 275 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U6IO1965U

Related CAS

24380-14-1

GHS Hazard Statements

Aggregated GHS information provided by 240 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 238 of 240 companies with hazard statement code(s):;
H301 (89.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (15.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (15.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (15.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of rhinitis, urticaria, allergy, common cold, asthma and hay fever.

Livertox Summary

Brompheniramine and chlorpheniramine maleate are first generation antihistamines that are widely used to treat symptoms of allergic rhinitis and the common cold. Clinically apparent liver injury from brompheniramine or chlorpheniramine must be exceeding rare, if it occurs at all.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antipruritics; Histamine H1 Antagonists
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for CHLORPHENIRAMINE (10 total), please visit the HSDB record page.

Pharmacology

In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Chlorpheniramine, is a histamine H1 antagonist (or more correctly, an inverse histamine agonist) of the alkylamine class. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB04 - Chlorphenamine

Mechanism of Action

Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/
Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

113-92-8

Absorption Distribution and Excretion

Well absorbed in the gastrointestinal tract.
STUDIES IN MAN & EXPTL ANIMALS INDICATE THAT (3)H-CHLORPHENIRAMINE MALEATE IS RAPIDLY & QUANT ABSORBED FROM GUT. ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED, PLASMA T/2 OF CHLORPHENIRAMINE IS ONLY 12-15 HR IN MAN & 3 HR IN DOG. T/2 IN MAN IS ABOUT 3 TIMES LONGER THAN THERAPEUTIC EFFECT...
The H1 antagonists are well absorbed from the GI tract. Following oral administration, peak plasma concn are achieved in 2 to 3 hr and effects usually last 4 to 6 hr; however, some of the drugs are much longer acting ... . /Histamine Antagonists: H1 Antagonists/
H1 blockers are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /Histamine Antagonists: H1 Antagonists/

Metabolism Metabolites

Primarily hepatic via Cytochrome P450 (CYP450) enzymes.
MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/
Primarily hepatic via Cytochrome P450 (CYP450) enzymes. Half Life: 21-27 hours

Associated Chemicals

Chlorpheniramine maleate;113-92-8

Wikipedia

Chlorphenamine
Tetrahydrobiopterin

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system excitation, and an increased tendency toward convulsions. A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
ANTIHISTAMINE DRUGS MAY BE OF SOME USE IN MINIMIZING SERUM REACTIONS BUT ARE OF NO THERAPEUTIC VALUE...& MAY EVEN POTENTIATE TOXIC ACTION OF VENOM... /ANTIHISTAMINES/
For more Drug Warnings (Complete) data for CHLORPHENIRAMINE (14 total), please visit the HSDB record page.

Biological Half Life

21-27 hours
IN MAN...PLASMA T/2 OF CHLORPHENIRAMINE IS...12-15 HR...ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED...
Elimination: 14 to 25 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

CONDENSATION OF 2-(P-CHLORO-ALPHA-(2-CHLOROETHYL)BENZYL)PYRIDINE WITH DIMETHYLAMINE IN THE PRESENCE OF SODAMIDE
Synthesis.

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1): ACTIVE

Analytic Laboratory Methods

HIGH PERFORMANCE LIQUID CHORMATOGRAPHIC ANALYSIS OF CHLORPHENIRAMINE IN OINTMENT.

Clinical Laboratory Methods

RAPID QUANTITATIVE ANALYSIS OF CHLORPHEN IN PLASMA, SALIVA, AND URINE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use /of other photosensitizing medications/ with antihistamines may cause additive photosensitizing effects. /Antihistamines/

Stability Shelf Life

SENSITIVE TO LIGHT. /MALEATE/

Dates

Modify: 2023-08-15
1: Demirel F, Gulec M, Kartal O, Yesıllik S, Baysan A, Musabak U, Sener O.
2: Ranganathan AT, Chandran CR, Prabhakar P, Lakshmiganthan M, Parthasaradhi T.
3: Zhang F. Physicochemical properties and mechanisms of drug release from
4: Zhou LW, Wu ZS, Shi XY, Xu MF, Zhang Q, Qiao YJ. [Research on NIR-CI
5: Lou H, Liu M, Qu W, Hu Z, Brunson E, Johnson J, Almoazen H. Evaluation of
6: Jelvehgari M, Barghi L, Barghi F. Preparation of Chlorpheniramine
7: Peng C, Lv M, Tian J, Huang Y, Tian Y, Zhang Z. Herb-drug pharmacokinetic
8: Ali NW, Hegazy MA, Abdelkawy M, Abdelfatah RM. Report: Simultaneous
9: Yewale CP, Rathi MN, Kore GG, Jadhav GV, Wagh MP. Formulation and development
10: Kumar A, Sharma R, Nair A, Saini G. Development and validation of RP-HPLC
11: Krishnaprasad K, Manshani P, Karankumar J. Health outcome and safety
12: Misumi N, Hiraike M, Nawata F, Hashimoto M, Tanigawa K, Takase I, Nabeshima
13: Kim MH, Lee SM, Lee SH, Kwon HS, Kim SH, Cho SH, Min KU, Kim YY, Chang YS. A
14: Al Lawati HA, Suliman FE, Al Kindy SM, Al-Lawati AM, Varma GB, Nour IE.
15: Soliman II, Soliman NA, Abdou EM. Formulation and stability study of
16: Yin SF, Qiu ZY. [Simultaneous determination of ibuprofen and pseudoephedrin
17: Valderrama P, Romero AL, Imamura PM, Magalhães IR, Bonato PS, Poppi RJ.
18: Al-Rimawi F. Normal-phase LC method for simultaneous analysis of
19: Samadi-Maybodi A, Hassani Nejad-Darzi SK. Simultaneous determination of
20: Palabiyik IM, Onur F. Multivariate optimization and validation of a capillary

Explore Compound Types